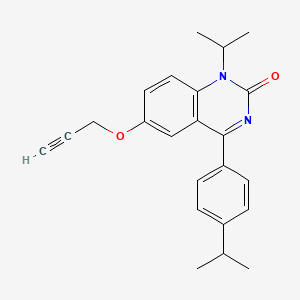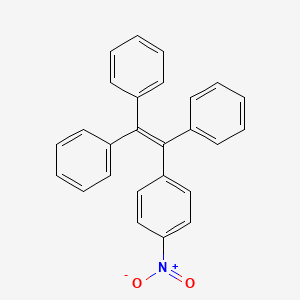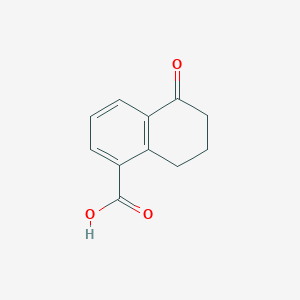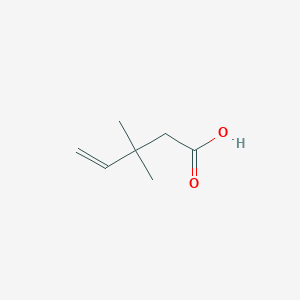
3-羟基-4-甲氧基吡啶-2-羧酸
描述
3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-4-methoxypyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methoxypyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药代谢物
3-羟基-4-甲氧基吡啶-2-羧酸:被鉴定为农药氟虫酰胺的代谢物 。作为一种转化产物,它对土壤、地表水、地下水和沉积物中的目标生物具有活性。它的持久性和颗粒结合转运潜力很高,表明它会在环境中长期存在。
生态毒理学研究
这种化合物对鱼类、水蚤、蜜蜂和蚯蚓具有中等急性生态毒性影响 。该领域的研究重点在于了解化合物的环境归宿及其对生物多样性和生态系统健康的更广泛影响。
医药中间体
在药物研究中,3-羟基-4-甲氧基吡啶-2-羧酸作为一种重要的原料和中间体 。它用于合成各种药物,特别是由于它的吡啶核心,这是药物分子中常见的基序。
农药合成
该化合物用于农药的合成 。它作为除草剂、杀虫剂和杀菌剂生产中的中间体起着至关重要的作用,因为它具有反应性,并且能够形成稳定的生物活性衍生物。
染料成分
在染料领域,3-羟基-4-甲氧基吡啶-2-羧酸正被探索用于创造新的染料 。它的化学结构允许连接各种官能团,使其成为颜色合成中的多功能候选者。
有机合成
这种化合物是一种常用的有机中间体 。由于其反应性的羟基和羧酸基团,它参与各种化学反应和合成过程,这些基团可以转化为各种其他官能团。
环境影响评估
鉴于它在杀虫剂中的应用和在环境中长期存在的可能性,评估3-羟基-4-甲氧基吡啶-2-羧酸的环境影响至关重要 。研究重点在于它的降解、在不同环境介质中的迁移率以及对非目标生物的影响。
研究实验室中的安全和操作
由于3-羟基-4-甲氧基吡啶-2-羧酸在研究环境中可能引起皮肤和眼睛刺激,因此处理该化合物的安全操作规程至关重要 。适当的安全措施确保研究人员的安全和实验结果的完整性。
属性
IUPAC Name |
3-hydroxy-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHHCPRYWZKEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452938 | |
| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210300-09-7 | |
| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxy-4-methoxypicolinic acid in the context of antifungal research?
A1: 3-Hydroxy-4-methoxypicolinic acid serves as the acid moiety of UK-2A, a natural product demonstrating potent antifungal activity. [, ] This compound is particularly interesting because it exhibits activity against Rhizopus formosaensis IFO 4732 at low concentrations (0.0125 µg/ml), while other known antifungal agents like Antimycin A3 show no effect even at significantly higher concentrations. [] This highlights its potential as a novel antifungal agent, especially against specific fungal species.
Q2: How does the structure of UK-2A, containing 3-Hydroxy-4-methoxypicolinic acid, relate to its antifungal activity?
A3: Researchers are actively investigating the structure-activity relationship of UK-2A by synthesizing analogues where the nine-membered lactone residue is replaced with alkyl or isoprenyl groups. [] This research aims to pinpoint the structural elements crucial for its antifungal effects and potentially lead to the development of more potent and targeted antifungal agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)



![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)
